1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C14H17NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyloxycarbonyl group and a methoxy group attached to the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of a methoxy group at the 4-position of the pyrrolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. The methoxy group can participate in various chemical transformations, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution, oxidation-reduction reactions, and catalytic hydrogenation.
Comparison with Similar Compounds
- 1-[(Benzyloxy)carbonyl]-4-methoxyproline
- 1-[(Benzyloxy)carbonyl]-4-ethoxypyrrolidine-3-carboxylic acid
Comparison: 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid is unique due to the presence of both a benzyloxycarbonyl and a methoxy group. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, 1-[(Benzyloxy)carbonyl]-4-methoxyproline has a similar structure but differs in the position and nature of the substituents, leading to variations in chemical behavior and applications.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-methoxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-19-12-8-15(7-11(12)13(16)17)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17) |
InChI Key |
NNNYMDBEEBKFDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.